molecular formula C21H30N4O2 B6784447 N-[(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1-[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine

N-[(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1-[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine

Cat. No.: B6784447
M. Wt: 370.5 g/mol
InChI Key: KKHANUCWDNPWEE-ICSRJNTNSA-N
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Description

N-[(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1-[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine is a complex organic compound featuring a unique combination of functional groups

Properties

IUPAC Name

N-[(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1-[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O2/c1-24(15-19-22-21(23-27-19)17-10-6-7-11-17)14-18-20(25(2)12-13-26-18)16-8-4-3-5-9-16/h3-5,8-9,17-18,20H,6-7,10-15H2,1-2H3/t18-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHANUCWDNPWEE-ICSRJNTNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1C2=CC=CC=C2)CN(C)CC3=NC(=NO3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCO[C@H]([C@@H]1C2=CC=CC=C2)CN(C)CC3=NC(=NO3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1-[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate nitrile oxides with amidoximes under controlled conditions.

    Attachment of the cyclopentyl group: This step involves the alkylation of the oxadiazole ring with cyclopentyl halides in the presence of a base.

    Synthesis of the morpholine derivative: The morpholine ring is synthesized via the reaction of phenyl-substituted epoxides with secondary amines, followed by methylation.

    Coupling of the two moieties: The final step involves the coupling of the oxadiazole and morpholine derivatives through a reductive amination process, using reducing agents like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine and cyclopentyl groups, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring and the morpholine nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Methanol, dichloromethane, toluene.

Major Products

    Oxidation products: Carboxylic acids, ketones.

    Reduction products: Amines, alcohols.

    Substitution products: Alkylated derivatives, halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential interactions with enzymes and receptors. Its structural features suggest it could act as an inhibitor or modulator of specific biological pathways.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and reactive functional groups.

Mechanism of Action

The mechanism by which N-[(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1-[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with active sites, while the morpholine moiety may enhance binding affinity through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1-[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine
  • N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1-[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine

Uniqueness

The uniqueness of N-[(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1-[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The cyclopentyl group, in particular, may enhance its binding affinity and specificity compared to similar compounds with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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